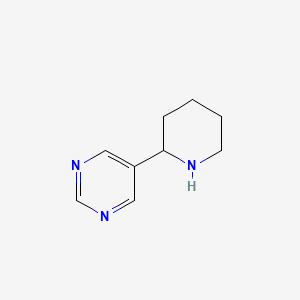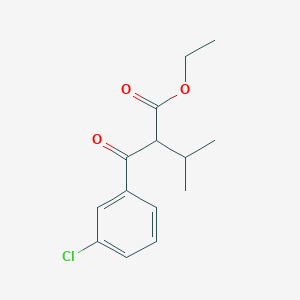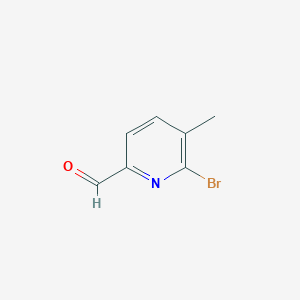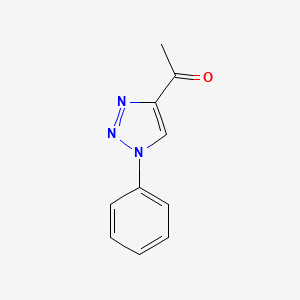
(R)-3-Methylthiomorpholine
Vue d'ensemble
Description
(R)-3-Methylthiomorpholine is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
In Silico Studies in Drug Design
(R)-3-Methylthiomorpholine and its derivatives have been studied for their potential as inhibitors of Angiotensin Converter Enzyme (ACE). A study used molecular operating environment software to evaluate methylthiomorpholine compounds as ACE inhibitors, aiming to find candidates for ACE inhibition (Vázquez-Valaldez et al., 2020).
Animal Research Ethics and Regulations
The application of this compound in animal research is regulated by ethical considerations. The principles of Replacement, Reduction, and Refinement (3Rs) guide the use of animals in experiments. These principles aim to minimize the number of animals used and reduce their pain and distress, while also ensuring high-quality scientific outcomes. The adoption of the 3Rs can lead to better and more reliable data in animal-based research (Flecknell, 2002).
Odorant Analysis in Food Science
Research has explored the role of methylthio compounds, including derivatives of this compound, in the context of food science. Studies on the in-mouth release of odorants like volatile thiols have shown that the chemical structure of these compounds and individual differences can affect odor perception (Itobe, Kumazawa, & Nishimura, 2009).
Neuropharmacology
This compound and its analogs have been investigated for their effects on neurotransmitter activity in the central nervous system. For example, studies on histamine H3 receptor antagonists, which may include methylthiomorpholine derivatives, highlight their potential for treating CNS disorders (Celanire et al., 2005).
Synthetic Chemistry Applications
The compound has been used in the synthesis of various bioactive molecules. For instance, research on the synthesis of nonsteroidal antiandrogens has utilized 3-substituted derivatives of 2-hydroxypropionanilides, which might include this compound structures (Tucker, Crook, & Chesterson, 1988).
DNA Methylation Analysis
In the field of genomics, this compound-related compounds might be used in tools for DNA methylation analysis. Such tools are crucial for understanding gene regulation and cancer development (Akalin et al., 2012).
Synthesis of Bioactive Compounds
This compound serves as a building block in synthesizing various biologically active compounds. For instance, enantiomerically pure (R)-3-methylglutarate, which is structurally related, has been used to synthesize biologically active molecules such as sex pheromones and other chiral insect pheromones (Rossi, Carpita, & Chini, 1985).
Pharmaceutical Toxicity Testing
The principles of the 3Rs (Replacement, Reduction, and Refinement) significantly influence the use of this compound in pharmaceutical toxicity testing. By reducing animal usage, these principles ensure ethical compliance and improve the quality of scientific outcomes in toxicity testing (Törnqvist et al., 2014).
Chemical Sensor Development
Research has also explored the use of methylthio compounds, including this compound derivatives, in developing chemical sensors. Such sensors can be highly selective and sensitive, for example, in detecting metal ions under physiological conditions (Wang et al., 2017).
Protein Methylation Analysis
This compound derivatives may be relevant in probing protein methylation, an important process in epigenetics and gene regulation. Techniques for capturing protein methylation involve chemical reactions to modify charges on unmodified residues, which could involve methylthiomorpholine-based compounds (Ning et al., 2016).
Catalysis and Organic Synthesis
In organic synthesis, this compound derivatives are used as catalysts or intermediates. For example, the synthesis of various morpholine carboxylates involves catalysts that could include methylthiomorpholine structures (Trstenjak, Ilaš, & Kikelj, 2013).
Propriétés
IUPAC Name |
(3R)-3-methylthiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZPRWYOUNLBQK-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CSCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(5-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B3377262.png)


![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid](/img/structure/B3377273.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B3377301.png)







